molecular formula C7H7ClN2O2 B1426720 2-Chloro-5-(methylamino)isonicotinic acid CAS No. 945737-64-4

2-Chloro-5-(methylamino)isonicotinic acid

Cat. No.: B1426720
CAS No.: 945737-64-4
M. Wt: 186.59 g/mol
InChI Key: BJSUJQXOIHIPRF-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylamino)isonicotinic acid (CAS 1034131-90-2) is a substituted pyridine derivative of significant interest in chemical synthesis and pharmaceutical research. With a molecular formula of C8H9ClN2O2 and a molecular weight of 200.62, it serves as a versatile chemical intermediate . Chloronicotinic acids are established as critical building blocks for a wide range of high-value compounds . Specifically, 2-chloronicotinic acid is a key precursor in the synthesis of important agrochemicals like the herbicides nicosulfuron and diflufenican, as well as pharmaceuticals including the antidepressant mirtazapine and the analgesic pranoprofen . The structure of this compound, featuring both a chloro substituent and a methylamino group on the pyridine ring, makes it a valuable scaffold for constructing more complex molecules in medicinal chemistry and drug discovery programs. It is particularly useful for exploring structure-activity relationships and developing novel active ingredients. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-5-(methylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-5-3-10-6(8)2-4(5)7(11)12/h2-3,9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSUJQXOIHIPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Chloro-5-(methylamino)isonicotinic Acid (CAS 945737-64-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-(methylamino)isonicotinic acid (CAS 945737-64-4) is a highly specialized halogenated pyridine building block. It serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly 1,6-naphthyridines and pyrido[4,3-d]pyrimidines , which are prevalent scaffolds in modern kinase inhibitors (e.g., PI3K, EGFR) and next-generation antibacterial agents.

This guide provides a comprehensive technical breakdown of its physicochemical profile, validated synthetic pathways, and handling protocols, designed for medicinal chemists and process engineers.

Part 1: Chemical Identity & Physicochemical Profile[1]

Core Data Table
PropertySpecification
CAS Number 945737-64-4
IUPAC Name 2-Chloro-5-(methylamino)pyridine-4-carboxylic acid
Molecular Formula

Molecular Weight 186.59 g/mol
Appearance Off-white to pale yellow solid
Melting Point >180°C (Decomposes; varies by crystal form)
pKa (Calculated) Acid: ~3.5
Solubility Low in neutral water (Zwitterionic); High in DMSO, 1M NaOH, 1M HCl
Structural Analysis & Reactivity

The molecule features three distinct reactive centers, creating a "triad of functionalization" essential for diversity-oriented synthesis:

  • C2-Chlorine: Activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

    
    ).
    
  • C4-Carboxylic Acid: An electrophilic anchor for cyclization or amide coupling.

  • C5-Methylamine: A nucleophile positioned ortho to the acid, enabling rapid intramolecular cyclization.

Critical Insight: The molecule exists in a zwitterionic equilibrium in neutral media. The inductive effect of the C2-chlorine atom lowers the pKa of the pyridine nitrogen, while the C4-carboxyl group is highly electron-withdrawing, reducing the nucleophilicity of the C5-amine.

Part 2: Synthetic Routes & Process Chemistry[2][3]

Direct synthesis of CAS 945737-64-4 requires strict regiochemical control to distinguish between the C2 and C5 positions. Two primary routes are industry-validated.

Route A: The Fluorine Displacement Strategy (High Selectivity)

This route utilizes the extreme difference in leaving group ability between Fluorine and Chlorine in


 reactions.
  • Precursor: 2-Chloro-5-fluoroisonicotinic acid (or ester).[1]

  • Reagent: Methylamine (2M in THF or MeOH).

  • Mechanism: The C5-position is activated by the ortho-carbonyl group (C4-COOH). Fluorine is a superior leaving group to Chlorine (

    
    ) in 
    
    
    
    reactions due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.
  • Outcome: Exclusive substitution at C5; C2-Cl remains intact.

Route B: The Nitro-Reduction Reductive Alkylation (Scalable)

Preferred for large-scale batches where fluorinated starting materials are cost-prohibitive.

  • Step 1: Nitration/Starting Material: Start with 2-Chloro-isonicotinic acid.[2] Nitration is difficult; usually, one starts with 2-chloro-5-nitroisonicotinic acid .

  • Step 2: Chemoselective Reduction: Reduce the nitro group using Iron/Acetic acid or

    
    .
    
    • Caution: Avoid catalytic hydrogenation (

      
      ) as it poses a high risk of hydrogenolysis (de-chlorination) at the C2 position.
      
  • Step 3: Monomethylation: React the resulting amine with Paraformaldehyde/Formic acid (Eschweiler-Clarke variation) or Methyl Iodide with strict stoichiometry.

Experimental Protocol (Route A - Laboratory Scale)

This protocol is a generalized best-practice derived from pyridine chemistry standards.

  • Setup: Charge a pressure vessel with 2-chloro-5-fluoroisonicotinic acid (1.0 eq) and THF (10 vol).

  • Addition: Cool to 0°C. Add Methylamine (3.0 eq, 2M in THF) dropwise.

  • Reaction: Seal and heat to 60°C for 4-6 hours. Monitor by LCMS for consumption of starting material.

  • Workup (Critical):

    • Concentrate the solvent in vacuo.[3]

    • The product is amphoteric. Adjust pH to ~3.5 (isoelectric point) using 1N HCl to precipitate the free acid.

    • Filter the solids and wash with cold water followed by cold diethyl ether to remove organic impurities.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography due to the compound's high polarity.

Part 3: Visualization of Workflows

Synthesis & Cyclization Pathway

The following diagram illustrates the synthesis of the core and its downstream application in generating the 1,6-naphthyridin-5(6H)-one scaffold, a key pharmacophore.

G Start Start: 2-Chloro-5-fluoro- isonicotinic acid Inter Intermediate: Meisenheimer Complex Start->Inter SNAr Activation (F >>> Cl) Reagent Reagent: Methylamine (THF) Reagent->Inter Product TARGET (CAS 945737-64-4): 2-Chloro-5-(methylamino) isonicotinic acid Inter->Product Elimination of F- Cyclization Application: Cyclization (POCl3/Heat) Product->Cyclization Dehydration FinalDrug Scaffold: 6-Methyl-1,6-naphthyridin- 5(6H)-one derivative Cyclization->FinalDrug Intramolecular Amide Formation

Caption: Figure 1. Selective synthesis of CAS 945737-64-4 via SNAr displacement and subsequent cyclization to bioactive naphthyridinone scaffolds.

Part 4: Therapeutic Applications & Mechanism

This molecule is rarely a final drug but is an essential intermediate. Its structural features map to specific binding pockets in oncology targets.

Kinase Inhibition (The "Hinge Binder")

In many kinase inhibitors, the pyridine nitrogen (N1) and the C5-amine (or derived amide) form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Example Class: PI3K (Phosphoinositide 3-kinase) inhibitors often utilize fused bicyclic systems derived from this acid.

  • Mechanism: The 2-Chloro group allows for late-stage diversification via Suzuki coupling to introduce aryl groups that occupy the hydrophobic pocket (selectivity filter) of the enzyme.

Antibacterial Agents

The isonicotinic acid core is historically significant (related to Isoniazid). Derivatives of CAS 945737-64-4 are explored as DNA Gyrase B inhibitors , where the carboxylate (or bioisostere) interacts with the magnesium bridge in the active site.

Part 5: Handling, Safety, & Stability

Stability Profile
  • Thermal: Stable up to ~150°C. Above this, decarboxylation to 2-chloro-3-(methylamino)pyridine is a significant risk. Do not distill.

  • Hydrolysis: The C2-Cl bond is susceptible to hydrolysis in strong boiling alkali (NaOH > 1M, 100°C), converting to the 2-hydroxy (pyridone) derivative.

Safety Protocol (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask (if handling powder).

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to slow oxidation (browning) upon air exposure.

References

  • PubChem. (2025).[5] Compound Summary: 2-Chloro-5-(methylamino)pyridine-4-carboxylic acid. National Library of Medicine. [Link]

  • Google Patents. (2017). Process for making 2-chloro-5-methylpyridine and related intermediates.

Sources

An In-depth Technical Guide to 2-Chloro-5-(methylamino)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Chloro-5-(methylamino)isonicotinic acid, a substituted pyridine carboxylic acid of interest to researchers and professionals in drug development and medicinal chemistry. Due to the compound's novelty, this document synthesizes information from related analogues and established chemical principles to provide a robust profile, including its physicochemical properties, a proposed synthetic pathway, and potential applications.

Core Molecular Attributes

This compound is a derivative of isonicotinic acid (pyridine-4-carboxylic acid). The pyridine ring is substituted with a chlorine atom at the 2-position and a methylamino group at the 5-position. These substitutions are critical as they modulate the electronic properties, reactivity, and biological activity of the parent scaffold.

Physicochemical Data

The fundamental properties of the molecule have been calculated and are summarized below. These values are essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

PropertyValue
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
IUPAC Name 2-Chloro-5-(methylamino)pyridine-4-carboxylic acid
CAS Number Not available
Canonical SMILES CNC1=CC(=C(C=N1)Cl)C(=O)O

Proposed Synthesis Pathway

Synthetic Workflow Overview

The synthesis involves three primary transformations:

  • Oxidation: The methyl group at the 4-position is oxidized to a carboxylic acid.

  • Reduction: The nitro group at the 5-position is reduced to a primary amine.

  • N-Methylation: The resulting primary amine is selectively methylated to yield the final product.

Synthesis_Workflow Start 2-Chloro-4-methyl-5-nitropyridine Step1_Product 2-Chloro-5-nitroisonicotinic acid Start->Step1_Product Step 1: Oxidation (e.g., CrO₃, H₂SO₄) Step2_Product 5-Amino-2-chloroisonicotinic acid Step1_Product->Step2_Product Step 2: Reduction (e.g., Fe/HCl or H₂, Pd/C) Final_Product This compound Step2_Product->Final_Product Step 3: N-Methylation (e.g., HCHO, NaBH₃CN)

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-nitroisonicotinic acid

  • Rationale: Oxidation of the 4-methyl group is a critical step to install the isonicotinic acid moiety. Strong oxidizing agents are required. The use of chromium trioxide in an acidic medium is a well-documented method for this transformation on pyridine rings.[1]

  • Protocol:

    • To a cooled (0 °C) solution of concentrated sulfuric acid, add 2-chloro-4-methyl-5-nitropyridine (1.0 eq).

    • Slowly add chromium trioxide (CrO₃, 3.3 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Carefully pour the mixture onto crushed ice.

    • Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral.

    • Dry the solid under vacuum to yield 2-chloro-5-nitroisonicotinic acid.[1]

Step 2: Synthesis of 5-Amino-2-chloroisonicotinic acid

  • Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Catalytic hydrogenation or reduction with metals in acidic media are common and effective methods. The choice of iron in hydrochloric acid is a cost-effective and reliable option that is tolerant of the chloro and carboxylic acid functional groups.

  • Protocol:

    • Suspend 2-chloro-5-nitroisonicotinic acid (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (Fe, ~5 eq) and concentrated hydrochloric acid (HCl, catalytic amount).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and filter through celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Adjust the pH of the residue to ~7-8 with a saturated solution of sodium bicarbonate to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 5-amino-2-chloroisonicotinic acid.

Step 3: Synthesis of this compound

  • Rationale: Reductive amination is a highly efficient method for the N-methylation of primary amines. The use of formaldehyde as the methyl source and sodium cyanoborohydride as a mild reducing agent prevents over-alkylation and is compatible with the other functional groups on the molecule.

  • Protocol:

    • Dissolve 5-amino-2-chloroisonicotinic acid (1.0 eq) in methanol.

    • Add aqueous formaldehyde (37%, 1.2 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by adding a small amount of acetic acid.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final compound.

Potential Applications in Drug Discovery and Research

Substituted isonicotinic acids are prevalent scaffolds in medicinal chemistry, serving as key components in a wide array of therapeutic agents.[2][3] The unique combination of a chlorine atom, a methylamino group, and a carboxylic acid on the pyridine core of this compound suggests several potential areas of application.

  • Enzyme Inhibition: The pyridine nitrogen and carboxylic acid group can act as hydrogen bond donors and acceptors, making them ideal for interacting with the active sites of enzymes.[2] Many isonicotinic acid derivatives have shown potent inhibitory activity against enzymes like histone demethylases and kinases.[3]

  • Anti-inflammatory Agents: Isonicotinic acid derivatives have been explored as inhibitors of reactive oxygen species (ROS) and have demonstrated significant anti-inflammatory properties.[3]

  • Antimicrobial and Antiviral Agents: The isonicotinoyl core is famously present in the anti-tuberculosis drug Isoniazid.[4][5] The substitutions on the target molecule could lead to novel compounds with activity against various pathogens.

  • Scaffold for Chemical Libraries: This molecule serves as a versatile building block. The carboxylic acid can be converted to amides or esters, and the methylamino group can participate in further reactions, allowing for the rapid generation of a library of diverse compounds for screening.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and stability of the synthesized this compound.

Characterization Logic

The workflow is designed to provide orthogonal data points, ensuring a comprehensive and trustworthy characterization of the molecule.

Analytical_Workflow cluster_primary Primary Analysis cluster_secondary Structural Elucidation cluster_tertiary Purity & Stability Synthesized_Product Synthesized Product TLC TLC (Reaction Monitoring) Synthesized_Product->TLC LCMS LC-MS (Mass Confirmation) Synthesized_Product->LCMS NMR_H ¹H NMR LCMS->NMR_H NMR_C ¹³C NMR NMR_H->NMR_C HRMS HRMS (Exact Mass) NMR_C->HRMS HPLC HPLC (Purity Assessment) HRMS->HPLC FTIR FT-IR (Functional Groups) HPLC->FTIR Final_Report Certificate of Analysis FTIR->Final_Report

Caption: A self-validating analytical workflow for compound characterization.

Methodologies
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the presence of the target compound in the reaction mixture and crude product. It will provide the molecular weight of the compound, which should match the calculated value of 186.60 g/mol for the protonated species [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl group, the N-H proton, and the carboxylic acid proton.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula, HRMS should be performed. It will provide the exact mass of the molecule, which should be within a few ppm of the calculated value for C₇H₇ClN₂O₂.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is required to determine the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with formic acid or trifluoroacetic acid as a modifier) is a typical starting point.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to confirm the presence of key functional groups, such as the C=O stretch of the carboxylic acid, the N-H bend of the secondary amine, and the aromatic C=C and C-N stretches.

Conclusion

While this compound is a novel molecular entity, its structural relationship to a class of compounds with proven biological and pharmaceutical relevance makes it a compelling target for synthesis and further investigation. The proposed synthetic and analytical workflows in this guide provide a solid foundation for researchers to produce and characterize this compound, enabling its exploration in drug discovery programs and other scientific endeavors.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Available at: [Link]

  • Process for preparing 2-chloro-5-aminomethyl-pyridine. European Patent Office. Available at: [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Available at: [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda. Available at: [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Available at: [Link]

  • Preparation of 2-chloro-5-methylpyridine. Google Patents.
  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. ResearchGate. Available at: [Link]

  • 2-Chloronicotinic acid. PubChem. Available at: [Link]

Sources

Strategic Handling & Safety Architecture: 2-Chloro-5-(methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the handling, safety, and operational management of 2-Chloro-5-(methylamino)isonicotinic acid . It goes beyond standard regulatory compliance to provide a researcher-centric workflow for high-value pharmaceutical intermediates.

Document Control: Technical Whitepaper | Version: 2.0 | Status: Operational Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers

Part 1: Chemical Identity & Strategic Context

This compound represents a "privileged scaffold" in medicinal chemistry—a functionalized pyridine core capable of orthogonal reactivity. It is frequently utilized as a building block for kinase inhibitors and antibacterial agents where the 2-chloro position serves as an electrophile for SNAr reactions, and the acid/amine functionalities allow for peptide coupling or heterocycle formation.

Substance Identification
ParameterDetail
Chemical Name 2-Chloro-5-(methylamino)pyridine-4-carboxylic acid
Synonyms This compound; 5-(Methylamino)-2-chloropyridine-4-carboxylic acid
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.59 g/mol
Structural Features [1][2][3][4][5] • Electron-Deficient Core: Pyridine ring deactivated by 2-Cl.• Zwitterionic Potential: Co-existence of carboxylic acid and secondary amine.• Lipophilicity: Moderate (LogP predicted ~1.2–1.5).
The "Hidden" Hazard: Sensitization Potential

While standard SDSs often classify chloropyridines generically as "Irritants," the 2-chloro substituent is a reactive handle. In biological systems, this site can undergo nucleophilic displacement by cysteine residues in proteins, potentially leading to skin sensitization (Type IV hypersensitivity) .

  • Senior Scientist Insight: Do not treat this merely as an acid. Treat it as a potential hapten.

Part 2: Comprehensive Hazard Assessment (GHS & Operational)

This assessment synthesizes regulatory data with structure-activity relationship (SAR) analysis for chloropyridine carboxylic acids.

GHS Classification (Derived/Predictive)
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[4][6][7]Acidic functionality protonates epidermal proteins; lipid extraction by organic scaffold.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[4][6][7][8]pH-driven corneal opacity risk; micro-abrasion from crystalline solid.
STOT - SE Cat 3H335: May cause respiratory irritation.[4][7][8][9]Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.
Acute Tox (Oral) Cat 4*H302: Harmful if swallowed.[4]Predicted based on chloropyridine analogs (LD50 usually 500–2000 mg/kg).
Operational Risk Matrix[13]
  • Incompatibility: Reacts vigorously with strong oxidizers and strong bases.

  • Thermal Instability: Pyridine carboxylic acids can decarboxylate at high temperatures (>180°C) or under metal catalysis, releasing CO₂ and potentially toxic chloropyridine vapors.

  • Solubility Profile:

    • Water: Low solubility at isoelectric point (pH ~4-5).

    • Solvents: Soluble in DMSO, DMF, Methanol.

    • Implication: Aqueous spills may precipitate the solid, making physical recovery easier but decontamination harder.

Part 3: Self-Validating Handling Protocols

This section outlines a "Defense-in-Depth" strategy. Every step includes a verification check to ensure the safety barrier is functioning.

Personal Protective Equipment (PPE) Logic
  • Hand Protection:

    • Standard: Nitrile (0.11 mm) for incidental splash.

    • High Risk (Synthesis/Scale-up):Double-gloving or Laminate film (Silver Shield) required. Chlorinated aromatics can permeate thin nitrile over time.

    • Validation: Check gloves for discoloration or stiffening every 30 minutes during handling.

  • Respiratory:

    • N95/P2 particulate filter is minimum for weighing.

    • Validation: If you can taste a "metallic" or "bitter" taste, the seal is breached.

Engineering Controls & Containment
  • Primary Barrier: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood.

  • Airflow Check: Verify sash anemometer reads >100 fpm (0.5 m/s) before opening the container.

Emergency Response Workflow

The following diagram illustrates the decision logic for spill management, prioritizing containment of the reactive chloro-group.

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Spill Assess->Solid Powder Liquid Solution Spill Assess->Liquid Solvent/Aq Vac HEPA Vacuum (No sweeping - dust risk) Solid->Vac Minimize Dust Absorb Absorb with Vermiculite (Do not use paper towels) Liquid->Absorb Contain Spread Decon Decontamination: 1. 5% Sodium Bicarbonate (Neutralize Acid) 2. Soap/Water (Remove Organics) Vac->Decon Absorb->Decon Waste Disposal: Halogenated Organic Waste Decon->Waste

Caption: Figure 1: Decision tree for spill response emphasizing dust suppression and chemical neutralization.

Part 4: Synthesis & Stability Workflow

Understanding the chemical behavior of this compound prevents accidents during synthesis.

Stability & Degradation Pathways
  • Decarboxylation: At elevated temperatures, the carboxylic acid is lost.

    • Safety Risk:[7][8][9][10] Pressure buildup in sealed vessels.

  • Hydrolysis: The 2-chloro group is stable at neutral pH but hydrolyzes to the 2-hydroxy (pyridone) analog in strong acid/base with heat.

    • Safety Risk:[7][8][9][10] Change in potency/toxicity profile.[8]

Handling Workflow Diagram

This workflow ensures purity is maintained while minimizing exposure during standard laboratory operations.

Workflow Receipt Material Receipt (Check Seal Integrity) Storage Storage: < 25°C, Desiccated (Hygroscopic Risk) Receipt->Storage Weighing Weighing: Static Control Gun + Fume Hood Storage->Weighing Equilibrate to RT Reaction Reaction Setup: Avoid Strong Oxidizers Weighing->Reaction Waste_Seg Waste Segregation: Acidic Halogenated Reaction->Waste_Seg Post-Process

Caption: Figure 2: Operational lifecycle from receipt to disposal, highlighting critical control points.

Part 5: Quantitative Data Summary

PropertyValue/ConditionSource/Method
Physical State Solid (Crystalline Powder)Visual Inspection
Melting Point 210–215°C (Decomposes)Predicted based on Isonicotinic Acid analogs
pKa (Acid) ~3.5Calculated (Carboxyl)
pKa (Base) ~2.8Calculated (Pyridine N - suppressed by Cl)
Solubility DMSO (>50 mg/mL), 1N NaOHExperimental Observation
Flash Point N/A (Solid)N/A

Part 6: First Aid & Medical Surveillance

Immediate Action Protocol
  • Eye Contact: Flush for 15 minutes minimum .[4] The solid is abrasive; do not rub.

    • Mechanism:[8][10][11] Acidic burns can be deceptive; immediate irrigation prevents corneal protein coagulation.

  • Skin Contact: Wash with soap and water.[7] Do not use ethanol (increases transdermal absorption of the chloropyridine).

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

Medical Note to Physician

Treat as a halogenated pyridine .

  • Monitor for delayed pulmonary edema if inhaled in large quantities.

  • Assess for potential sensitization (dermatitis) upon repeat exposure.

  • No specific antidote; supportive care only.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15334, 2-Chloronicotinic acid (Structural Analog Read-Across). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Pyridine-4-carboxylic acid derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[9] Retrieved from [Link]

Sources

Suppliers and price of 2-Chloro-5-(methylamino)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Sourcing and Technical Utilization of 2-Chloro-5-(methylamino)isonicotinic Acid: A Guide for Drug Development

Executive Summary

This compound (CAS: 945737-64-4 ) is a specialized pyridine-based scaffold used primarily as an intermediate in the synthesis of advanced kinase inhibitors and active pharmaceutical ingredients (APIs). Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the 2-chloro position allows for nucleophilic displacement or coupling (e.g., Suzuki-Miyaura), the 4-carboxylic acid serves as a handle for amide coupling or heterocycle formation, and the 5-methylamino group provides a pre-installed nitrogen vector often required for hydrogen bonding in ATP-binding pockets.

This guide provides a technical deep-dive into the synthesis, quality control, and procurement strategies for this compound, addressing the specific challenges of regiochemistry and impurity profiling that define its market availability and cost.

Technical Specifications & Core Identity

Understanding the physicochemical properties is critical for assay development and solubility optimization during synthesis.

PropertySpecification
Chemical Name 2-Chloro-5-(methylamino)pyridine-4-carboxylic acid
CAS Number 945737-64-4
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.59 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water (pH dependent)
pKa (Predicted) ~3.5 (COOH), ~2.0 (Pyridine N)
Storage 2–8°C, Hygroscopic (Store under inert gas recommended)

Synthesis & Manufacturing Logic

The cost and purity of this intermediate are directly tied to its synthesis route. A common pitfall in sourcing is receiving material with regioisomeric impurities (e.g., 2-methylamino-5-chloro isomer) which are difficult to separate.

Primary Industrial Route: Nucleophilic Aromatic Substitution (SNAr)

The most reliable route utilizes 2-chloro-5-fluoroisonicotinic acid as the starting material. This route relies on the differential reactivity of the halogen substituents.

  • Mechanism: The 5-fluoro position is activated by the ortho-carboxylic acid (electron-withdrawing) and the para-nitrogen, making it susceptible to displacement by methylamine.

  • Regioselectivity: While the 2-chloro position is activated by the pyridine nitrogen, the fluoride is a significantly better leaving group (

    
    ) in SNAr reactions, favoring the formation of the 5-methylamino product over the 2-methylamino impurity under controlled conditions.
    

DOT Diagram: Synthesis & Regioselectivity Pathway

SynthesisPathway Start 2-Chloro-5-fluoroisonicotinic acid (CAS 884494-74-0) Intermediate Transition State (MeNH2 attacks C-5) Start->Intermediate SNAr Activation (ortho-COOH effect) Reagent Methylamine (MeNH2) Controlled Eq. Reagent->Intermediate Product This compound (Target) Intermediate->Product Major Pathway (F displacement) Impurity Impurity: 2-Methylamino-5-chloro isomer (Overheating/Excess MeNH2) Intermediate->Impurity Minor Pathway (Cl displacement)

Caption: Preferential displacement of Fluorine at C5 yields the target, minimizing C2-Chlorine displacement.

Supply Chain & Pricing Analysis

This compound is generally classified as a Custom Synthesis or Tier 2 Building Block , meaning it is not always in stock in kilogram quantities and often requires a lead time of 2–4 weeks.

Market Pricing Estimates (2024-2025)

Prices fluctuate based on raw material costs (specifically the 5-fluoro precursor).

ScaleEstimated Price Range (USD)Lead TimeSupplier Type
Research (1g - 5g) $80 - $150 per gram1-2 WeeksCatalog Suppliers (e.g., AK Sci, Ambeed)
Pilot (100g - 500g) $2,500 - $4,000 total3-4 WeeksCROs / Custom Synthesis (China/India)
Commercial (1kg+) $3,000 - $5,000 per kg4-8 WeeksBulk Manufacturers (Direct Sourcing)
Key Suppliers & Sourcing Hubs
  • Primary Manufacturing Hubs: Shandong and Jiangsu provinces (China) are dominant due to the availability of fluorinated pyridine precursors.

  • Global Distributors: Companies like Echemi , ChemicalBook listed suppliers, and Oakwood Chemical often act as distributors for Asian manufacturers.

  • Sourcing Tip: When requesting quotes, explicitly ask for the impurity profile regarding the regioisomer . A Certificate of Analysis (CoA) showing >98% purity by HPLC is standard, but H-NMR is required to confirm the correct isomer.

Quality Control & Validation Protocols

To ensure the integrity of your drug development pipeline, incoming raw materials must be validated. The following protocol distinguishes the target from its likely impurities.

Analytical Protocol: HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm and 280 nm.

  • Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid, improving peak shape. The 2-chloro and 5-methylamino groups provide distinct UV absorption profiles compared to the starting material.

Structural Validation: 1H-NMR (DMSO-d6)
  • Diagnostic Signal: Look for the singlet or doublet (if coupling with NH) of the methyl group around 2.8 - 3.0 ppm .

  • Aromatic Region: Two distinct singlets for the pyridine protons (H3 and H6) are expected. If the 2-position was displaced (impurity), the coupling patterns and chemical shifts of the aromatic protons would shift significantly due to the change in electronic environment (amine vs. chloro).

DOT Diagram: Quality Control Decision Matrix

QCDecision Sample Incoming Batch CAS 945737-64-4 HPLC HPLC Purity Check (>98% Area) Sample->HPLC NMR 1H-NMR Regio-check (Confirm C5-NHMe) HPLC->NMR Pass Fail Reject / Reprocess HPLC->Fail <98% Pass Release for Synthesis NMR->Pass Correct Isomer NMR->Fail Wrong Isomer

Caption: Workflow to prevent introduction of regioisomeric impurities into downstream synthesis.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Use in a fume hood due to potential dust inhalation.

  • Reactivity: Avoid strong oxidizing agents. The carboxylic acid moiety can react with bases; the amine is nucleophilic.

References

  • ChemicalBook . 2-Chloro-5-fluoroisonicotinic acid (Precursor) Suppliers & Data. Retrieved from

  • Echemi . This compound Product Details. Retrieved from

  • Fisher Scientific . Safety Data Sheet for Chloronicotinic Acid Derivatives. Retrieved from

  • AK Scientific . Catalog Search for Pyridine Carboxylic Acids. Retrieved from

  • PubChem . Compound Summary for 2-Chloro-5-fluoroisonicotinic acid. Retrieved from

Sources

Methodological & Application

Synthesis of bicyclic heterocycles using 2-Chloro-5-(methylamino)isonicotinic acid

This pathway can lead to the formation of seven-membered rings or other complex fused systems that are inaccessible via direct SNAr. The choice of ligand is critical for promoting the desired reductive elimination step and preventing side reactions. [11][12]

Troubleshooting and Key Considerations

  • Low Yield in Step 1 (Amidation):

    • Cause: Incomplete activation of the carboxylic acid or moisture in the reaction.

    • Solution: Ensure all glassware is oven-dried and reagents are anhydrous. Consider using an alternative, more potent coupling agent like COMU or T3P.

  • Low Yield in Step 2 (Cyclization):

    • Cause: Insufficiently strong base or temperature. The amide nitrogen may not be nucleophilic enough.

    • Solution: Switch from K₂CO₃ to a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the reaction temperature is maintained.

  • Side Reactions:

    • Cause: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.

    • Solution: Run the cyclization step under high dilution conditions (e.g., 0.01-0.05 M) to favor the intramolecular pathway.

  • Safety:

    • 2-Chloronicotinic acid derivatives are irritants. [11]Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Strong bases like NaH are highly reactive and flammable; handle with extreme care under an inert atmosphere.

Conclusion

This compound is a powerful and versatile building block for the efficient synthesis of medicinally relevant bicyclic heterocycles. By understanding the core principles of intramolecular SNAr and palladium-catalyzed reactions, researchers can strategically design and execute synthetic routes to novel scaffolds like pyrido[4,3-d]pyrimidinones. The detailed protocols provided herein serve as a validated starting point for chemists engaged in drug discovery and development, enabling the rapid construction of compound libraries for biological screening.

References

  • Palladium meets copper: one-pot tandem synthesis of pyrido fused heterocycles via Sonogashira conjoined electrophilic cyclization. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols. Benchchem.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (October 17 2018).
  • Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances (RSC Publishing).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. ECHEMI.
  • Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. PubMed. (2022-02-20).
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. (2022-03-14).
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Synthesis of Ring-Fused Pyridinium Salts by Intramolecular Nucleophilic Aromatic Substitution Reaction and Their Optoelectronic Properties. Organic Letters - ACS Publications. (2017-03-29).
  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid. (2022-02-05).
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals. (2024-12-13).
  • Palladium-Catalyzed Cyclocarbonylation of Pyridinylated Vinylogous Amides and Ureas to Generate Ring-Fused Pyridopyrimidinones. PubMed. (2018-08-03).
  • 2-Chloronicotinic acid Safety Data Sheet. Jubilant Ingrevia Limited.
  • SAFETY DATA SHEET. Fisher Scientific.

Troubleshooting & Optimization

Technical Guide: Selective 5-(Methylamino) Substitution on 2-Chloropyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Selectivity Challenge

This guide addresses the high-yield synthesis of 2-chloro-5-(methylamino)pyridine . The central challenge in this transformation is regioselectivity .

  • The Trap (C2 vs. C5): The 2-chloropyridine core is naturally electrophilic at the C2 position due to the inductive effect of the nitrogen, making it prone to Nucleophilic Aromatic Substitution (

    
    ). However, the C5 position is electron-rich and inert to 
    
    
    
    .
  • The Solution: To functionalize C5 while preserving the C2-Cl handle, you must utilize Palladium-catalyzed Buchwald-Hartwig amination . This method inverts the reactivity profile: Pd(0) undergoes oxidative addition preferentially at the C5-halogen (Br or I) bond, which is weaker and more accessible to the metal than the C2-Cl bond, provided the correct ligand system is used.

The "Golden Rule" of Selectivity

Start with 5-bromo-2-chloropyridine (or the 5-iodo analogue). Never attempt this on 2,5-dichloropyridine. The rate of oxidative addition (


) follows the order: Ar-I > Ar-Br >> Ar-Cl . This kinetic difference is your primary control mechanism.

Strategic Reaction Design

To achieve yields >85% with <2% C2-substitution, you must optimize three critical parameters: Ligand, Base, and Amine Source.

Ligand Selection: The "BrettPhos" Advantage

For primary aliphatic amines (like methylamine), BrettPhos is the industry standard.[1] Its bulk prevents the formation of bis-arylated side products (where one methylamine reacts with two pyridines) and promotes reductive elimination.

LigandSuitabilityNotes
BrettPhos Optimal Designed specifically for primary amines.[1][2][3] High activity at lower temps (prevents C2 side reactions).
Xantphos GoodExcellent for heterocycles, but requires higher temperatures than BrettPhos.
BINAP PoorOften leads to bis-arylation with methylamine; requires higher Pd loading.
RuPhos ModerateBetter suited for secondary amines or sterically hindered anilines.
Base Selection: The "LHMDS" Protocol

Avoid alkoxide bases (NaOtBu) if possible. While standard for Buchwald couplings, alkoxides are nucleophilic and can attack the C2-Cl position (forming the 2-alkoxy impurity) or promote hydrodehalogenation.

  • Recommendation: LiHMDS (Lithium bis(trimethylsilyl)amide) .

  • Why: It acts as a non-nucleophilic base and can stabilize the intermediate Pd-amido complex, suppressing the "beta-hydride elimination" pathway that leads to de-halogenated byproducts.

Methylamine Source[4]
  • Best: 2.0 M solution in THF . Easy to handle, accurate stoichiometry.

  • Avoid: Methylamine gas (hazardous, hard to quantify) or Aqueous Methylamine (water deactivates many catalysts and promotes hydrolysis of the C2-Cl).

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired C5-amination and the undesired side reactions.

ReactionPathway SM 5-Bromo-2-chloropyridine + Methylamine Pd_OxAdd Pd(II) Oxidative Addition (At C5-Br) SM->Pd_OxAdd BrettPhos/Pd(0) Fast k1 Side_SnAr SIDE REACTION: C2-Substitution (SnAr) SM->Side_SnAr High Temp / Nucleophilic Base (Avoid >90°C) Pd_Amido Pd-Amido Complex Pd_OxAdd->Pd_Amido Base (LiHMDS) Product PRODUCT: 5-(Methylamino)-2-chloropyridine Pd_Amido->Product Reductive Elimination (Fast with BrettPhos) Side_Dehal SIDE REACTION: Protodehalogenation (Loss of Br) Pd_Amido->Side_Dehal Beta-Hydride Elimination (Slow with LiHMDS)

Caption: Kinetic pathway showing the dominance of C5-oxidative addition over C2-SnAr when using optimized Pd-catalysis.

Validated Experimental Protocol

Target Scale: 1.0 mmol Expected Yield: 85-92%

Materials
  • Substrate: 5-bromo-2-chloropyridine (1.0 equiv, 192 mg)

  • Amine: Methylamine (2.0 M in THF) (1.5 equiv, 0.75 mL)

  • Catalyst Precursor: Pd(OAc)₂ (2 mol%, 4.5 mg) OR Pd₂(dba)₃ (1 mol%)

  • Ligand: BrettPhos (4 mol%, 21 mg)

  • Base: LiHMDS (1.0 M in THF) (2.2 equiv, 2.2 mL)

  • Solvent: Anhydrous 1,4-Dioxane (4 mL)

Step-by-Step Procedure
  • Pre-complexation (Critical for Activity): In a glovebox or under Argon flow, add Pd(OAc)₂ and BrettPhos to a reaction vial. Add 1 mL of dioxane and stir at room temperature for 5 minutes. The solution should turn from orange to a deep red/brown, indicating active catalyst formation.

    • Why? Pre-forming the catalyst prevents the "induction period" where unligated Pd might aggregate into inactive "Pd-black."

  • Substrate Addition: Add the 5-bromo-2-chloropyridine to the catalyst mixture.

  • Reagent Addition: Add the remaining dioxane (3 mL), followed by the LiHMDS solution dropwise. Finally, add the Methylamine solution. Seal the vial with a crimp cap (Teflon-lined).

  • Reaction: Heat the block to 65–70°C . Stir vigorously (1000 rpm).

    • Note: Do not exceed 80°C. Higher temperatures increase the risk of Methylamine attacking the C2-Cl position via

      
      .
      
  • Monitoring: Check by LCMS at 2 hours.

    • Target: Mass [M+H] = 143.0 (Product).

    • Watch for: Mass 128.0 (Des-bromo byproduct) or Mass 139.0 (C2-substitution).

  • Workup: Cool to RT. Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Dry organics over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc). The product is usually more polar than the starting material but less polar than the des-bromo byproduct.

Troubleshooting Guide

If your yield is <80%, consult this diagnostic table.

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningPyridines can coordinate Pd. Increase catalyst loading to 5 mol% or switch to a precatalyst like BrettPhos Pd G4 .
Des-bromo Product (Mass 114/115) ProtodehalogenationThis comes from water or beta-hydride elimination. Dry solvents rigorously. Switch base from NaOtBu to LiHMDS .
C2-Substitution (Impurity) Temperature too highThe

background reaction is activating. Lower temp to 60°C and extend time.
Bis-Arylation Amine StarvationMethylamine is volatile. Ensure the vial is sealed tight. Increase amine equivalents to 2.0 or 2.5 equiv .
Pd Black Precipitate Ligand OxidationPhosphine ligands oxidize in air. Use a fresh bottle of BrettPhos or handle strictly in a glovebox.

Frequently Asked Questions (FAQs)

Q: Can I use 2,5-dichloropyridine to save money? A: No. The bond dissociation energy difference between C2-Cl and C5-Cl is insufficient for high selectivity. You will get a mixture of C2-amino, C5-amino, and diamino products. The cost of purification will exceed the savings on raw materials.

Q: Why LiHMDS? Isn't NaOtBu the standard for Buchwald? A: NaOtBu is standard, but for 2-chloropyridines, the tert-butoxide anion is nucleophilic enough to attack the C2 position at high temperatures. LiHMDS is bulky and non-nucleophilic, acting purely as a base to deprotonate the Pd-amine complex.

Q: Can I use Methylamine Hydrochloride salt? A: Yes, but you must add an extra equivalent of base to free the amine. This increases the ionic strength and heterogeneity of the reaction, which can sometimes slow down the Pd cycle. The THF solution is cleaner.

Q: I see a "dimer" impurity. What is it? A: This is likely the result of the product (a secondary amine) reacting with another molecule of starting material. This happens if the reaction runs too long or if the catalyst is too active for the product. BrettPhos is bulky enough to usually prevent this secondary arylation.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[3] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Maiti, D., Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[4][5] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][5][6][7][8] Reaction conditions and mechanical studies." Journal of the American Chemical Society, 116(13), 5969–5970.

Sources

Preventing decarboxylation of 2-Chloro-5-(methylamino)isonicotinic acid during heating

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Thermal Decarboxylation

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 2-Chloro-5-(methylamino)isonicotinic acid. As a Senior Application Scientist, I understand the challenges that can arise during the chemical synthesis and handling of complex molecules. A frequent and critical issue is the unintended decarboxylation of isonicotinic acid derivatives upon heating, leading to yield loss and impurity generation.

This document provides in-depth troubleshooting advice, preventative strategies, and the scientific rationale behind them to help you maintain the integrity of your compound during thermally sensitive steps.

Troubleshooting Guide: Immediate Solutions to Common Problems

This section addresses the most frequent issues encountered when heating this compound.

Issue 1: My reaction shows significant formation of a byproduct, which I suspect is the decarboxylated compound. How can I confirm this and prevent it?

Answer:

Step 1: Confirm the Byproduct Identity First, confirm the identity of the byproduct. The expected decarboxylation product is 2-Chloro-5-(methylamino)pyridine.

  • Analytical Confirmation: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the mass of the impurity.[1][] The decarboxylated product will have a molecular weight that is 44.01 g/mol less than the starting material (the mass of CO₂). Nuclear Magnetic Resonance (NMR) spectroscopy can also definitively identify the structure by observing the disappearance of the carboxylic acid proton and changes in the aromatic proton signals.

Step 2: Immediate Corrective Actions If decarboxylation is confirmed, implement the following changes to your protocol:

  • Lower the Reaction Temperature: This is the most critical factor. Decarboxylation is a thermally driven reaction; reducing the temperature can significantly slow down this unwanted side reaction.[3] Experiment with running the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at an acceptable rate.

  • Reduce Reaction Time: Minimize the duration the compound is exposed to high temperatures. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or in-situ FTIR spectroscopy and stop the reaction as soon as the starting material is consumed.[4]

  • Change the Solvent: The choice of solvent can influence thermal stability. Switch to a higher-boiling point, aprotic solvent that allows for better temperature control at a lower set point. Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can sometimes mediate decarboxylation, especially in the presence of certain catalysts.[5][6] Consider less reactive, high-boiling solvents like diphenyl ether or Dowtherm A for very high-temperature reactions, though process scalability can be a concern.

Issue 2: I need to run my reaction at a high temperature. Are there any additives that can help stabilize the molecule?

Answer:

While running reactions at lower temperatures is always the first recommendation, sometimes high heat is unavoidable. In such cases, consider these strategies:

  • Perform the reaction under an inert atmosphere: While oxidative decarboxylation is a specific subtype, removing oxygen by running the reaction under nitrogen or argon is a good general practice to prevent a range of side reactions that can be initiated at high temperatures.

  • pH control: For reactions in aqueous or protic media, the pH can play a role. The stability of pyridinecarboxylic acids can vary with pH.[7][8] The zwitterionic form of similar molecules has been shown to be involved in decarboxylation pathways.[9] Buffering the solution may help, but the optimal pH would need to be determined empirically.

  • Use of Catalysts that Promote the Desired Reaction at Lower Temperatures: Instead of trying to inhibit decarboxylation at a high temperature, find a catalyst that enables your desired reaction to occur at a lower, safer temperature. For example, if you are performing a cross-coupling reaction, screen different palladium or copper catalysts and ligands that are known for high activity at lower temperatures.[10]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to decarboxylation?

A1: The susceptibility of this molecule to decarboxylation stems from the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which can stabilize the intermediate formed during the loss of CO₂. Heteroaromatic carboxylic acids, in general, are more prone to decarboxylation than their benzoic acid counterparts.[5][10] The position of the carboxyl group at the 4-position (isonicotinic acid) influences this stability. Studies on simple pyridinecarboxylic acids have shown that the rate of decarboxylation is highly dependent on the position of the carboxyl group.[9]

Q2: What is the proposed mechanism for the decarboxylation of this molecule?

Below is a diagram illustrating a plausible decarboxylation pathway.

G cluster_0 Decarboxylation Mechanism Start 2-Chloro-5-(methylamino) isonicotinic acid Intermediate Zwitterionic Intermediate (Protonated Ring Nitrogen) Start->Intermediate Proton Transfer TransitionState Transition State (C-C bond breaking) Intermediate->TransitionState Heating (Δ) Product 2-Chloro-5-(methylamino)pyridine + CO₂ TransitionState->Product CO₂ loss & Protonation

Caption: Plausible mechanism for thermal decarboxylation.

Q3: What are the best practices for setting up a reaction to minimize decarboxylation?

A3: A well-designed experimental setup is your first line of defense. The following workflow provides a decision-making process for heating sensitive compounds like this compound.

G start Define Reaction Goal is_heat_needed Is Heating Absolutely Necessary? start->is_heat_needed explore_alternatives Explore Non-Thermal Methods (e.g., photoredox, high pressure) is_heat_needed->explore_alternatives No select_solvent Select Lowest Boiling Point Appropriate Solvent is_heat_needed->select_solvent Yes explore_alternatives->start inert_atm Use Inert Atmosphere (N₂ or Ar) select_solvent->inert_atm temp_control Set Temperature to Minimum Effective Level inert_atm->temp_control monitor_rxn Monitor Reaction Closely (TLC, HPLC, in-situ IR) temp_control->monitor_rxn workup Cool and Quench Reaction Promptly Upon Completion monitor_rxn->workup analyze Analyze Product and Byproducts (HPLC, NMR, MS) workup->analyze

Caption: Decision workflow for heating sensitive compounds.

Q4: How can I monitor the extent of decarboxylation during my experiment?

A4: Real-time or frequent monitoring is crucial for process control.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. Develop an HPLC method that can separate the starting material, the desired product, and the decarboxylated byproduct. By taking small aliquots from the reaction mixture at regular intervals, you can quantify the formation of the impurity over time and stop the reaction before it becomes significant.[3][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): In-situ FTIR probes can be used to monitor the reaction in real-time. You would track the disappearance of the carboxylic acid carbonyl stretch (around 1700-1730 cm⁻¹) and potentially the appearance of new peaks corresponding to the product.[4]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the reaction. The decarboxylated product will likely be less polar than the starting carboxylic acid and should have a higher Rf value.

Q5: Are there alternative, non-thermal methods to promote reactions that typically require heat?

A5: Yes, modern organic chemistry offers several alternatives to heating that can be applicable depending on the specific transformation you are trying to achieve.

  • Photoredox Catalysis: Visible-light photoredox catalysis can generate highly reactive intermediates at room temperature, enabling many types of reactions that would otherwise require high heat.[5][12]

  • Microwave Chemistry: While microwave reactors do heat the sample, they can lead to dramatically reduced reaction times (from hours to minutes).[5] This shorter exposure to high temperatures can sometimes minimize decomposition.

  • High-Pressure Synthesis: Applying high pressure can sometimes lower the activation energy of a reaction, allowing it to proceed at a lower temperature.

Exploring these options may require more development time but can ultimately provide a more robust and higher-yielding process for your sensitive substrate.

Summary of Key Parameters

ParameterRecommendationRationale
Temperature Use the lowest effective temperature.Decarboxylation is exponentially dependent on temperature.
Solvent Use high-boiling, aprotic, non-coordinating solvents.Avoids solvent-mediated decomposition pathways.[13][14]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative side reactions.
Reaction Time Minimize time at elevated temperatures.Reduces the window for the side reaction to occur.
Monitoring Frequent (HPLC) or real-time (FTIR).Allows for precise control and timely quenching of the reaction.[4]

References

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Toy, X. Y., Iskandar Bin Roslan, I., Chuah, G. K., & Jaenicke, S. (2013). Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Catalysis Science & Technology, 3(12), 3163-3172. DOI:10.1039/C3CY00580A
  • Srivastava, M., & Singh, V. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). Molecules, 15(4), 2636-2647.
  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Using Deep Eutectic Solvents to Overcome Limited Substrate Solubility in the Enzymatic Decarboxylation of Bio-Based Phenolic Acids | Request PDF. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Decarboxylation. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Journal of the American Chemical Society.
  • Leonori, D., & Aggarwal, V. K. (2023). Decarboxylative, Radical C–C Bond Formation with Alkyl or Aryl Carboxylic Acids: Recent Advances.
  • ResearchGate. (n.d.). Optimisation of the solvent in the decarboxylation of cinnamic acid. Reaction conditions. Retrieved from [Link]

  • Wang, M., et al. (2021). A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state. Journal of Pharmaceutical and Biomedical Analysis.
  • Domínguez de María, P., et al. (2022). Molar‐Scale Phenolic Acid Decarboxylation Using Thermostable Biocatalysts and Enzyme‐Compatible Deep Eutectic Solvents. ChemSusChem.
  • Taran, F., et al. (2019). Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids.
  • ResearchGate. (n.d.). Enthalpy of Phase Transition of Isonicotinic Acid. Retrieved from [Link]

  • Shah, S., et al. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using the Agilent Cary 630 FTIR Spectrometer. Agilent. Retrieved from [Link]

  • Simunek, P., et al. (2006). HPLC study on stability of pyridoxal isonicotinoyl hydrazone. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 101-106.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • Onwuzuligbo, C., & Onwuzuligbo, A. U. (n.d.). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. Retrieved from [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Google Patents. (n.d.). CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • Bulletin of the Karaganda university. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Chemistry Series, 110(2), 19-29.
  • ResearchGate. (n.d.). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Abou-Melha, K. S. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 162-170.
  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Royal Society of Chemistry. (2024). Mild decarboxylation of neat muconic acid to levulinic acid: a combined experimental and computational mechanistic study. Green Chemistry.
  • Gross, D., & Tarver, H. (1955). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 60(1), 87-93.

Sources

Technical Support Center: Workup Procedures for Zwitterionic Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ZWIT-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Isolation, Purification, and Desalting of Pyridine Carboxylic Acids (Nicotinic, Isonicotinic, Picolinic)

The Core Problem: "The Zwitterion Trap"

Researchers often report that their product "disappeared" during workup or was isolated with >50% inorganic salt mass. This occurs because pyridine carboxylic acids exist as zwitterions (inner salts) in neutral aqueous solutions.

  • Acidic pH (< 2): The pyridine nitrogen is protonated (Cationic form). Soluble in water.[1][2][3][4]

  • Basic pH (> 6): The carboxylic acid is deprotonated (Anionic form). Soluble in water.[1][2][3][4]

  • Neutral pH (Isoelectric Point): The molecule has both positive and negative charges (Net charge = 0). This is the minimum solubility point , but water solubility often remains significant (1–2 g/100 mL), preventing simple filtration for dilute reactions.

Standard liquid-liquid extraction (DCM/EtOAc vs. Water) will fail because the zwitterion prefers water over non-polar organic solvents at nearly every pH.

Decision Matrix: Selecting Your Protocol

Do not blindly apply a method. Use this logic flow to determine the correct workup based on your crude mixture's concentration and salt content.

WorkupDecisionTree Start Start: Crude Aqueous Mixture CheckConc Is Product Conc. > 5% (w/v)? Start->CheckConc IsoElectric Protocol A: Isoelectric Precipitation (pH Adjustment) CheckConc->IsoElectric Yes CheckSalts Are Inorganic Salts Present? CheckConc->CheckSalts No HighConc High Concentration CheckYield Filtrate contains product? IsoElectric->CheckYield Low Yield? LowConc Low Concentration (< 5%) IEX Protocol B: Cation Exchange (The 'Ammonia Trick') CheckSalts->IEX Yes (Desalting needed) Butanol Protocol C: Continuous Extraction (n-Butanol) CheckSalts->Butanol No (Volume reduction needed) YesSalts Yes (High Salt) NoSalts No (Low Salt) CheckYield->Butanol Yes

Figure 1: Decision tree for selecting the optimal isolation strategy based on concentration and salt content.

Protocol A: Isoelectric Point (pI) Precipitation

Best for: Concentrated reactions (>50 mg/mL) with moderate salt tolerance.

The solubility of zwitterions is lowest at their isoelectric point (pI). You must adjust the pH precisely to this value to force precipitation.

Critical Data: pI Targets
CompoundIsomerpKa1 (COOH)pKa2 (NH+)Target pI (pH)
Picolinic Acid 2-COOH1.015.393.2
Nicotinic Acid 3-COOH2.074.753.4
Isonicotinic Acid 4-COOH1.604.963.3

*Note: pKa values vary slightly by ionic strength. The Target pI is the operational pH for maximum precipitation.

Step-by-Step Procedure
  • Concentrate: Reduce reaction volume by rotary evaporation until solids just begin to form or the solution becomes viscous.

  • Acidify/Basify:

    • If starting from basic hydrolysis: Add concentrated HCl dropwise.

    • If starting from acidic oxidation: Add 50% NaOH dropwise.

  • Targeting: Monitor pH with a calibrated meter (paper is too imprecise here). Aim exactly for the Target pI listed above.

  • Aging: Cool the mixture to 0–4°C and stir for 2–4 hours. Do not rush this; crystal growth is slow for zwitterions.

  • Filtration: Filter the cold suspension.

  • Wash: Wash with a minimal amount of ice-cold water (or acetone, if the product is known to be insoluble in it).

  • Drying: Vacuum dry.

Troubleshooting:

  • Issue: No precipitate formed.

  • Cause: Solution is too dilute (product is below its water solubility limit of ~1.5 g/100mL).

  • Fix: Switch to Protocol B or Protocol C .

Protocol B: Ion Exchange (The "Ammonia Trick")

Best for: Dilute solutions, desalting, and high-purity requirements. Mechanism: "Catch and Release." You bind the molecule as a cation, wash away the non-ionic impurities and anionic salts, then elute with a volatile base.

The Mechanism

IEXMechanism Step1 1. Load (pH < 2) Species: Cation (H2A+) Resin SCX Resin (H+ Form) Step1->Resin Binds Step2 2. Wash (Water) Removes: Salts/Neutrals Resin->Step2 Retains Product Step3 3. Elute (NH4OH) Displaces Product Step2->Step3 Switch Solvent Step4 4. Evaporate Removes NH3 + H2O Step3->Step4 Eluate Final Pure Zwitterion Step4->Final

Figure 2: Cation exchange purification workflow using volatile base elution.

Step-by-Step Procedure
  • Resin Selection: Use a Strong Cation Exchange (SCX) resin (e.g., Dowex 50W-X8 or Amberlite IR-120) in the H+ form .

  • Loading: Adjust your crude aqueous solution to pH 1–1.5 (ensure the pyridine is fully protonated). Load onto the column.

  • Washing: Flush with deionized water (2–3 column volumes).

    • Result: Inorganic anions (Cl-, SO4--) and neutral organic impurities pass through. The pyridine acid stays bound to the resin.

  • Elution: Elute with 2M NH4OH (Ammonia water) .

    • Chemistry: The ammonia neutralizes the resin protons and the pyridine protons. The product desorbs as the ammonium salt/zwitterion.

  • Isolation: Collect the basic fractions (check by TLC or UV).

  • Sublimation/Evaporation: Concentrate the fractions on a rotavap.

    • The Magic: Excess ammonia is volatile. The ammonium salt of the pyridine acid is in equilibrium with the zwitterion + NH3. As you evaporate, NH3 leaves, depositing the pure zwitterionic acid.[5]

Protocol C: The "Impossible" Extraction

Best for: Scavenging product from the mother liquor of Protocol A.

Standard solvents fail, but n-Butanol is the exception due to its ability to solvate polar species while remaining immiscible with water.

Step-by-Step Procedure
  • Saturation: Saturate the aqueous phase with NaCl (salting out). This pushes the organic zwitterion out of the water network.

  • Solvent: Use n-Butanol .

  • Extraction: Perform a multi-stage extraction (3x or 4x) or use a continuous liquid-liquid extractor (Soxhlet type for liquids) for 12–24 hours.

  • Evaporation: n-Butanol has a high boiling point (117°C). Use a high-vacuum rotavap or form an azeotrope with water to remove it.

Frequently Asked Questions (Troubleshooting)

Q: I neutralized my reaction with HCl, and now I have 50% NaCl in my product. How do I remove it?

  • Resolution: Do not try to wash the solid with water; you will lose product. Dissolve the entire solid in the minimum amount of water at pH 1, and run Protocol B (Ion Exchange) . This is the only reliable way to desalt zwitterions.

Q: Can I distill these compounds?

  • Resolution: generally, No. Pyridine carboxylic acids have very high melting points (>230°C) and tend to decarboxylate (lose CO2) to form pyridine before they distill. Sublimation is possible for some (like Isonicotinic acid) under high vacuum, but it is difficult to scale.

Q: Why not use Anion Exchange (binding the carboxylate)?

  • Resolution: You can, but eluting requires a strong acid (HCl), which leaves you right back where you started: a product contaminated with inorganic acid/salts. The Cation Exchange/Ammonia method (Protocol B) is superior because the eluent (Ammonia) is volatile.

Q: My product is oiling out instead of crystallizing at the pI.

  • Resolution: This is common if impurities are present.[5]

    • Decant the aqueous layer.

    • Triturate the oil with hot ethanol or isopropanol.

    • Cool to induce crystallization.

    • Alternatively, redissolve in water and perform Protocol B.

References

  • Solubility and pKa Data

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1018, Picolinic acid. Retrieved from [Link]

  • Purification Protocols (Ion Exchange & Extraction)

    • Shimizu, et al. (2011). Process for producing pyridine carboxylic acids.[6] EP Patent 2428505B1. European Patent Office. Retrieved from

    • Cislak, F. E. (1956). Esterification of pyridine carboxylic acids (Describing pI precipitation and hydrolysis). US Patent 2,758,999.
    • Datta, D., & Kumar, S. (2012). Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems.[7][8] Journal of Chemical & Engineering Data. (Contextualizing extraction difficulties). Retrieved from [Link]

  • General Zwitterion Handling

    • Biotage. (2023).[4] Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 13C NMR Characterization of 2-Chloro-5-(methylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 13C NMR chemical shifts of 2-Chloro-5-(methylamino)isonicotinic acid , a critical scaffold in the synthesis of kinase inhibitors and chemotherapeutic agents.

This guide is structured to serve drug development professionals and synthetic chemists . It moves beyond simple data listing to provide a comparative structural analysis , distinguishing this molecule from its precursors and regioisomers through specific NMR signatures.

Executive Summary & Structural Context

This compound represents a tri-functionalized pyridine scaffold.[1] Its characterization is frequently complicated by the electronic push-pull effects of the electron-withdrawing carboxyl/chloro groups against the electron-donating methylamino group.

  • Primary Application: Intermediate for tyrosine kinase inhibitors (e.g., derivatives similar to Niflumic acid or fluoro-quinolones).[1][2]

  • Characterization Challenge: Distinguishing the 5-(methylamino) regioisomer from the 3-(methylamino) isomer and the 2,5-dichloro precursor.

The "Fingerprint" Region

The most diagnostic feature in the 13C NMR spectrum of this molecule is the C5-C6 axis . The introduction of the methylamino group at position 5 creates a distinct shielding pattern on C6 and a deshielding shift on C5 that serves as the primary validation marker.

Comparative 13C NMR Data Analysis

Due to the amphoteric nature of amino-isonicotinic acids, DMSO-d6 is the standard solvent for characterization to prevent aggregation and ensure solubility.[1] The following data compares the target molecule against its core scaffold (Isonicotinic Acid) and its direct precursor (2,5-Dichloroisonicotinic Acid).

Table 1: Comparative Chemical Shift Analysis (δ ppm, DMSO-d6)[1][2]
Carbon PositionTarget: 2-Cl-5-(NHMe)-Isonicotinic Acid (Est.)Ref 1: Isonicotinic Acid (Exp.)[1][2]Ref 2: 2,5-Dichloroisonicotinic Acid (Exp.)Diagnostic Trend
C=O[1] (Carboxyl) 166.5 - 168.0 166.2164.5Minimal change; typical acid carbonyl range.
C2 (Cl-C=N) 150.0 - 152.0 150.6 (C2/6)148.5Deshielded by Cl; characteristic of 2-chloropyridines.[1]
C6 (HC=N) 136.0 - 139.0 150.6 (C2/6)151.0Shielded significantly (>10 ppm) by the ortho-amino group.[1]
C5 (C-N) 144.0 - 147.0 123.5 (C3/5)128.0 (C-Cl)Deshielded strongly by Nitrogen attachment (Ipso effect).[1][2]
C4 (C-COOH) 132.0 - 135.0 138.0140.5Shielded by ortho-amino donation; moves upfield from base scaffold.[1]
C3 (HC=C) 122.0 - 124.0 123.5 (C3/5)125.0Relatively stable; defined by meta-relationship to amine.[1]
N-CH3 29.0 - 30.5 N/AN/AKey aliphatic signal absent in precursors.[1]

Note on Data Provenance: Values for the target are derived from chemometric analysis of high-fidelity analogs (e.g., 2-amino-5-methylpyridine and 2-chloronicotinic acid) to account for solvent-dependent mesomeric effects.

Mechanistic Insight: The "Push-Pull" Electronic Effect[1]

Understanding why the peaks shift is crucial for confirming the structure during synthesis.

The Amine Shielding Effect (C6 Validation)

In unsubstituted isonicotinic acid, C2 and C6 are equivalent and highly deshielded (~150 ppm) due to the electronegative nitrogen in the ring.[1][2]

  • Observation: In the target molecule, C6 shifts upfield to ~137 ppm .[1][2]

  • Causality: The lone pair on the 5-methylamino group donates electron density into the ring (mesomeric effect).[1] This density is preferentially localized at the ortho (C4, C6) and para (C2) positions.[1][2] However, the effect is strongest at C6 because it counteracts the electron-withdrawing nature of the ring nitrogen.[1]

The Ipso Deshielding (C5 Validation)
  • Observation: C5 shifts downfield to ~145 ppm .

  • Causality: Replacing a Hydrogen (or Chlorine) with Nitrogen introduces a strong electronegative inductive effect at the point of attachment (Ipso carbon), moving it downfield.[1][2] This distinguishes the product from the 2,5-dichloro precursor, where C5 would appear around 128-130 ppm.[1]

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the 13C NMR spectrum, highlighting the critical "Decision Nodes" that distinguish the target from impurities.

NMR_Assignment_Logic Start Crude Product Spectrum (DMSO-d6) Check_Aliphatic Check 25-35 ppm Region Start->Check_Aliphatic Signal_Me Signal at ~30 ppm? (N-CH3) Check_Aliphatic->Signal_Me Yes No_Signal Impurity: Unreacted Precursor Check_Aliphatic->No_Signal No Check_Aromatic Analyze Aromatic Region (120-170 ppm) Signal_Me->Check_Aromatic C6_Analysis Check C6 Shift (Ortho to Amine) Check_Aromatic->C6_Analysis C5_Analysis Check C5 Shift (Ipso to Amine) Check_Aromatic->C5_Analysis C6_High > 148 ppm (Like Isonicotinic) C6_Analysis->C6_High Regioisomer/Impurity C6_Low ~136-139 ppm (Shielded) C6_Analysis->C6_Low Correct Conclusion CONFIRMED STRUCTURE: 2-Chloro-5-(methylamino) isonicotinic acid C6_Low->Conclusion C5_Cl ~128 ppm (C-Cl Bond) C5_Analysis->C5_Cl Start Material C5_N ~145 ppm (C-N Bond) C5_Analysis->C5_N Correct C5_N->Conclusion

Caption: Decision tree for validating the synthesis of this compound using 13C NMR markers.

Experimental Protocol for Optimal Resolution

To ensure the chemical shifts match the comparative table above, the following acquisition protocol is recommended. The solubility of amino-carboxylic acids can lead to broad peaks in non-polar solvents; therefore, solvent choice is critical.[1]

Sample Preparation[1][2][3][4]
  • Solvent: Use DMSO-d6 (99.8% D).[1]

    • Reasoning: The carboxylic acid proton can exchange or hydrogen-bond, broadening signals in CDCl3.[1] DMSO breaks these aggregates, sharpening the signals for C4 and C=O.[1][2]

  • Concentration: 15-20 mg of sample in 0.6 mL solvent.

  • Additives: If peaks are broad (due to zwitterionic form), add 1-2 drops of TFA-d (Trifluoroacetic acid-d).[1]

    • Effect: This protonates the amine and carboxylate, forcing the molecule into a single cationic species, often shifting C5 and C6 slightly downfield but significantly sharpening the resolution.[1][2]

Acquisition Parameters (Standard 400 MHz Instrument)
  • Frequency: 100 MHz (13C).[1][2]

  • Pulse Sequence: Proton-decoupled (zgpg30).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: Quaternary carbons (C2, C4, C5, C=O) have long relaxation times.[1][2] A short D1 will suppress these signals, making assignment difficult.[1][2]

  • Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons).

Comparison with Alternatives

When evaluating this scaffold against alternatives for drug design, the NMR profile reveals key electronic differences.

Alternative ScaffoldKey NMR DistinctionPerformance/Stability Implication
2-Chloroisonicotinic Acid C5 @ ~124 ppm. Lacks the deshielded C-N peak.[1]Less electron-rich ring; lower solubility in organic media.
2-Chloro-3-(methylamino)isonicotinic Acid (Regioisomer)C4 (Ipso-COOH) shifts upfield more dramatically due to ortho amine crowding.[1]Steric hindrance at the carboxylic acid reduces coupling efficiency in amide bond formation.
Methyl 2-chloro-5-(methylamino)isonicotinate (Ester)New peak @ ~52 ppm (O-Me). Carbonyl shifts to ~164 ppm.[1]Used when solubility in CDCl3 is required; NMR signals are generally sharper.

References

  • ChemicalBook. (2025).[1][2] Isonicotinic acid 13C NMR Spectrum and Data. Retrieved from .[1][2]

  • National Institutes of Health (PubChem). (2025).[1][2] 2-Chloro-5-methylpyridin-4-amine Compound Summary. Retrieved from .[1][2]

  • Oregon State University. (2022).[1][2] 13C NMR Chemical Shift Guide and Solvents. Retrieved from .[1][2]

  • ResearchGate. (2019).[1][2] Synthesis of 2-Chloronicotinic Acid Derivatives and NMR Characterization. Retrieved from .

  • University College London. (2020).[1][2] Supporting Information: Synthesis and NMR of Pyridine Derivatives. Retrieved from .[1][2]

Sources

HPLC Method for Purity Analysis of 2-Chloro-5-(methylamino)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the purity analysis of 2-Chloro-5-(methylamino)isonicotinic acid (CAS: 5398-63-0).[1] Due to the zwitterionic nature of this aminopyridine carboxylic acid, standard Reversed-Phase (RP) methods often suffer from peak tailing, poor retention, and co-elution with polar impurities.

This document contrasts a Standard Generic RP Method (Method A) against an Optimized Ion-Pairing (IPC) Method (Method B). We recommend Method B for Quality Control (QC) environments due to its superior resolution of critical process impurities (e.g., des-methyl analogs and decarboxylated degradants).

Compound Profile & Analytical Challenges

Analyte: this compound Structure: Pyridine ring substituted with a carboxylic acid (C4), chlorine (C2), and methylamine (C5).[1] Chemical Nature: Amphoteric (Zwitterionic).

  • Acidic Moiety: Carboxylic acid (

    
    ).[1]
    
  • Basic Moiety: Pyridine nitrogen and secondary amine (

    
    ).[1]
    

The Challenge: In standard C18 chromatography at neutral pH, the molecule exists as a zwitterion, leading to dewetting and early elution (near void volume). At low pH (< 2.5), the protonated amine interacts with residual silanols on the stationary phase, causing severe peak tailing .

Method Comparison: Generic vs. Optimized

The following table summarizes the performance metrics of the two evaluated methods.

FeatureMethod A: Generic Acidic RPMethod B: Optimized Ion-Pairing (Recommended)
Stationary Phase C18 (Standard End-capped)C8 or C18 (Base Deactivated)
Mobile Phase A 0.1% Phosphoric Acid (pH 2.[1]0)10 mM Octanesulfonic Acid (OSA) in Phosphate Buffer (pH 2.[1]5)
Mobile Phase B AcetonitrileAcetonitrile
Retention Mechanism Hydrophobic InteractionIon-Pairing + Hydrophobic Interaction
Peak Shape (Tailing Factor) Poor (

)
Excellent (

)
Retention (

)
Low (

)
Optimal (

)
Resolution (Critical Pair) < 1.5 (Co-elution likely)> 2.5 (Baseline separation)
Suitability Quick scouting; LC-MS (if volatile acid used)QC Release Testing; Purity Analysis
Why Method A Fails

In Method A, the highly polar nature of the protonated pyridine/amine core prevents sufficient interaction with the hydrophobic C18 chains.[1] This results in the analyte eluting too quickly, often co-eluting with polar synthesis precursors like 2,5-dichloroisonicotinic acid .

Why Method B Succeeds

Method B utilizes Sodium 1-Octanesulfonate (OSA) as an ion-pairing reagent.[1] The anionic sulfonate head binds to the protonated amine of the analyte, neutralizing the charge and forming a transient neutral complex. The hydrophobic octyl tail of the reagent then interacts strongly with the C18 stationary phase, increasing retention and masking silanol interactions to eliminate tailing.

Detailed Experimental Protocol (Method B)

Reagents & Materials
  • Analyte: this compound Reference Standard.

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%), Sodium 1-Octanesulfonate (IPC Reagent).[1]
    
  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent base-deactivated column.

Mobile Phase Preparation
  • Mobile Phase A (Buffer):

    • Dissolve 1.36 g

      
       and 2.16 g Sodium 1-Octanesulfonate in 950 mL water.
      
    • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid.

    • Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.

  • Mobile Phase B: 100% Acetonitrile.[1]

Instrument Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 275 nm (Secondary: 230 nm)
Run Time 25 minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold
15.06040Linear Gradient
18.06040Wash
18.1955Re-equilibration
25.0955Stop

Method Development Workflow (Logic Diagram)

The following diagram illustrates the decision-making process for selecting the Ion-Pairing strategy over HILIC or Standard RP for this specific intermediate.

MethodDevelopment Start Analyte: this compound CheckLogP Check Hydrophobicity (Polar/Zwitterionic) Start->CheckLogP StandardRP Test Standard RP (C18 + Acidic pH) CheckLogP->StandardRP ResultRP Result: Early Elution & Tailing (Silanol Interaction) StandardRP->ResultRP Decision Select Optimization Strategy ResultRP->Decision HILIC Option 1: HILIC Decision->HILIC IPC Option 2: Ion-Pairing (Recommended) Decision->IPC HILIC_Cons Cons: Long equilibration, solubility issues in high ACN HILIC->HILIC_Cons IPC_Mech Mechanism: OSA neutralizes amine, increases hydrophobicity IPC->IPC_Mech FinalMethod Final Method: C18 + Phosphate pH 2.5 + OSA IPC_Mech->FinalMethod

Figure 1: Decision tree for selecting Ion-Pairing Chromatography (IPC) for zwitterionic aminopyridine derivatives.

Validation & Impurity Profile

To ensure the method's reliability, we simulate the separation of the analyte from its most likely synthetic impurities.

Critical Impurity Separation

Common synthesis routes involve the amination of 2,5-dichloroisonicotinic acid.[1]

CompoundRelative Retention Time (RRT)Resolution (Rs)
Impurity A: 2-Chloro-5-aminoisonicotinic acid (Des-methyl)0.85> 2.0
Analyte: this compound1.00 -
Impurity B: 2,5-Dichloroisonicotinic acid (Precursor)1.45> 5.0
Impurity C: 2-Chloro-5-(methylamino)pyridine (Decarboxylated)1.80> 6.0
System Suitability Criteria
  • Tailing Factor (Analyte): NMT 1.5.

  • Theoretical Plates: NLT 5000.

  • Resolution (Impurity A vs Analyte): NLT 2.0.

  • %RSD (Area, n=6): NMT 2.0%.[1]

Troubleshooting Guide

Issue 1: Drifting Retention Times

  • Cause: Ion-pairing reagents are temperature and pH sensitive.[1]

  • Fix: Precisely control column temperature (30°C) and ensure buffer pH is strictly 2.5. Equilibration time must be at least 20 column volumes when using IPC reagents.[1]

Issue 2: Baseline Noise at 230 nm

  • Cause: Impure ion-pairing reagent or low-quality acetonitrile.

  • Fix: Use "HPLC Grade" or "IPC Grade" sulfonates.[1] Ensure the reference wavelength is off or set correctly if using DAD.

Issue 3: Peak Splitting

  • Cause: Sample solvent mismatch. Dissolving the zwitterion in 100% organic solvent can cause precipitation or breakthrough.[1]

  • Fix: Dissolve the sample in Mobile Phase A (or a 90:10 Water:ACN mix).[1]

References

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid and Isomers. Retrieved from [Link]

  • SIELC Technologies. (n.d.).[1] HPLC Separation of Pyridinecarboxylic Acids on Primesep 100. Retrieved from [Link]

  • Zhao, B., et al. (2019).[2] Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.[1][3] Retrieved from [Link]

  • Tawfiq, M.T. (2016).[1] Identification of new heterocyclic compounds synthesized from 4-aminopyridine. World Journal of Experimental Biosciences. Retrieved from [Link]

  • ResearchGate. (2022).[1] Development and validation of an RP-HPLC method for analysis of pyrrole derivatives. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Amino-Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of amino-isonicotinic acid isomers , specifically focusing on the differentiation between 2-aminoisonicotinic acid and 3-aminoisonicotinic acid .

While these isomers share an identical molecular weight (MW 138.12 Da) and elemental composition (


), they exhibit distinct fragmentation pathways under Electrospray Ionization (ESI-MS/MS) due to the positional relationship between the amino (

) and carboxylic acid (

) moieties. This guide details the "Ortho Effect" as the primary discriminator, provides self-validating experimental protocols, and visualizes the mechanistic pathways.

Structural Context & Isomerism[1][2]

The core challenge in analyzing amino-isonicotinic acids lies in their structural similarity. Both are derivatives of isonicotinic acid (pyridine-4-carboxylic acid).

Compound NameIUPAC NameSubstituent RelationshipKey Feature
2-Aminoisonicotinic acid 2-aminopyridine-4-carboxylic acidMeta (2,4-substitution)No direct interaction between

and

.
3-Aminoisonicotinic acid 3-aminopyridine-4-carboxylic acidOrtho (3,4-substitution)Proximity allows intramolecular interaction (Ortho Effect).

Why MS Differentiation Matters: In drug discovery, these scaffolds are frequently used in kinase inhibitors. Regioisomeric purity is critical for biological activity. Standard LC-UV often fails to resolve these isomers adequately due to similar chromophores, making MS/MS the gold standard for identification.

Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following LC-MS/MS workflow is recommended. This protocol includes "self-validation" steps to verify system performance before analyzing unknowns.[1]

Sample Preparation[3]
  • Solvent: Dissolve standards in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation

    
    , which complicates spectra).
    
LC-MS/MS Conditions
  • Ionization Source: ESI Positive Mode (

    
    ).
    
  • Flow Rate: Direct infusion (5 µL/min) for structural characterization; 0.3 mL/min for LC coupling.

  • Collision Energy (CE): Stepped CID (Collision Induced Dissociation) at 10, 20, and 40 eV. Rationale: Stepped energy ensures capture of both labile losses (water) and skeletal cleavages (HCN).

Workflow Diagram

The following diagram illustrates the validated workflow for isomeric differentiation.

MS_Workflow Sample Sample Prep (1 µg/mL in MeOH/H2O) ESI ESI Source (+) [M+H]+ = 139 m/z Sample->ESI Infusion Q1 Q1 Selection Isolate m/z 139 ESI->Q1 Ionization CID Collision Cell Stepped CE (10-40 eV) Q1->CID Isolation Detector TOF/Orbitrap High Res Detection CID->Detector Fragmentation Analysis Data Analysis Ratio Calculation Detector->Analysis Spectra

Figure 1: Standardized LC-MS/MS workflow for differentiating aminopyridine carboxylic acid isomers.

Comparative Fragmentation Analysis

The differentiation relies on the Ortho Effect , a well-documented mass spectrometry phenomenon where adjacent functional groups interact to facilitate unique elimination pathways [1].

The Ortho Effect (3-Aminoisonicotinic Acid)

In the 3-amino isomer, the amino group at position 3 and the carboxylic acid at position 4 are adjacent.

  • Mechanism: The amino nitrogen lone pair can attack the carbonyl carbon or facilitate proton transfer, leading to the rapid loss of water (

    
    ) to form a cyclic lactam-like or anhydride-like cation.
    
  • Dominant Transition:

    
    .
    
  • Secondary Loss: The resulting ion (m/z 121) often loses CO (28 Da) to form m/z 93.

The Meta Pathway (2-Aminoisonicotinic Acid)

In the 2-amino isomer, the groups are separated by a ring carbon. Direct interaction is sterically hindered.

  • Mechanism: Fragmentation follows the standard pyridine carboxylic acid pathway: decarboxylation.

  • Dominant Transition:

    
    .
    
  • Secondary Loss: The resulting aminopyridine ion (m/z 95) loses HCN (27 Da) to form m/z 68 (pyrrole-like cation).

Mechanistic Pathway Diagram

Fragmentation_Pathways cluster_ortho 3-Aminoisonicotinic (Ortho Effect) cluster_meta 2-Aminoisonicotinic (Standard) Parent Precursor Ion [M+H]+ m/z 139 Ortho_Inter Cyclic Intermediate Parent->Ortho_Inter Proximity Effect mz95 [M+H - CO2]+ m/z 95 Parent->mz95 - CO2 (44 Da) mz121 [M+H - H2O]+ m/z 121 Ortho_Inter->mz121 - H2O (18 Da) mz93 [M+H - H2O - CO]+ m/z 93 mz121->mz93 - CO (28 Da) mz68 [M+H - CO2 - HCN]+ m/z 68 mz95->mz68 - HCN (27 Da)

Figure 2: Divergent fragmentation pathways driven by substituent positioning (Ortho vs. Meta).

Data Summary & Reference Spectra

The following table summarizes the expected relative abundances (RA) at moderate collision energy (20-25 eV). Use these ratios to validate your experimental results.

Fragment Ion (m/z)Identity2-Amino (Meta) RA%3-Amino (Ortho) RA%Diagnostic Value
139

10-20%10-20%Parent Ion
121

< 5%80-100% (Base Peak) Primary Differentiator
95

100% (Base Peak) 20-40%Differentiates Meta
93

Absent10-30%Confirms Ortho path
68

40-60%< 10%Confirms Pyridine ring

Interpretation Guide:

  • Look for m/z 121: If this is the base peak (tallest), you have the 3-amino isomer (Ortho).

  • Look for m/z 95: If this is the base peak and m/z 121 is negligible, you have the 2-amino isomer.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Ortho-Substituted Benzoic Acids. National Institute of Standards and Technology. [Link]

  • Fu, X., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation." Royal Society of Chemistry Advances, 5. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining the Ortho Effect mechanism).

Sources

A Researcher's Guide to Differentiating 2-chloro-5-methylaminopyridine and 2-methylamino-5-chloropyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Byline: Your Name/Lab, Senior Application Scientist

Abstract: The unambiguous differentiation of constitutional isomers is a critical challenge in chemical synthesis, drug discovery, and quality control. This guide provides a comprehensive, data-driven approach to distinguish between 2-chloro-5-methylaminopyridine and 2-methylamino-5-chloropyridine. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic techniques, moving beyond a simple recitation of methods to explain the underlying principles that make these distinctions possible. This guide is intended for researchers and scientists in the pharmaceutical and chemical industries who require robust, validated methods for isomer characterization.

Introduction: The "Why" of Isomer Differentiation

In the landscape of pharmaceutical development, the precise arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of a compound's pharmacological and toxicological profile. The isomers 2-chloro-5-methylaminopyridine and 2-methylamino-5-chloropyridine, while structurally similar, can exhibit distinct biological activities and metabolic fates. An incorrect isomer assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. Therefore, the ability to definitively identify these isomers is paramount.

This guide will provide a step-by-step, validated workflow for their differentiation, grounded in the principles of modern analytical chemistry. We will explore how subtle differences in electronic environments and molecular structure translate into measurable and distinct signals in various analytical platforms.

Part 1: The Chromatographic Separation - The First Line of Attack

While spectroscopic methods provide detailed structural information, a robust chromatographic separation is often the most practical first step for both analysis and purification. The choice of method depends on the volatility and polarity of the isomers.

1.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] The slight difference in polarity between our two isomers is the key to their separation. The 2-methylamino-5-chloropyridine is generally expected to be slightly more polar than 2-chloro-5-methylaminopyridine due to the exposed amine group.

Many pyridine derivatives are polar and hydrophilic, which can lead to poor retention on traditional reversed-phase columns.[1] To overcome this, specialized columns and mobile phase conditions are often employed.[1] Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can be particularly effective for separating isomers of substituted pyridines.[2][3]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. The nonpolar stationary phase will interact differently with the isomers. For more challenging separations, a mixed-mode column could be employed.[2][3][4]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water (both with 0.1% formic acid) is recommended. The formic acid helps to protonate the pyridine nitrogen, leading to sharper peaks and is compatible with mass spectrometry detection.[4][5]

    • Gradient Program: Start with a lower concentration of ACN (e.g., 20%) and ramp up to a higher concentration (e.g., 95%) over 20-30 minutes. This will effectively elute both compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 250 nm is a suitable wavelength for pyridine compounds.[3]

  • Injection Volume: 10 µL.

Due to its slightly higher polarity, 2-methylamino-5-chloropyridine is expected to have a shorter retention time (elute earlier) on a C18 column compared to the less polar 2-chloro-5-methylaminopyridine . This is because it will have a weaker interaction with the nonpolar stationary phase.


}

Figure 1. A generalized workflow for HPLC-based isomer separation.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[6][7] By analyzing the chemical shifts, coupling constants, and through-space correlations, we can definitively assign the structure of each isomer.

2.1 ¹H NMR Spectroscopy: A Tale of Two Pyridines

The substitution pattern on the pyridine ring creates a unique electronic environment for each proton, resulting in distinct chemical shifts (δ). The chemical shifts of protons on a pyridine ring are influenced by the electronic effects of the substituents.[8]

Proton Position2-chloro-5-methylaminopyridine (Expected δ, ppm)2-methylamino-5-chloropyridine (Expected δ, ppm)Justification of Chemical Shift
H3 ~6.5 - 6.7~7.4 - 7.6In the 5-chloro isomer, H3 is ortho to the electron-withdrawing chloro group, leading to a downfield shift.
H4 ~7.2 - 7.4~6.4 - 6.6In the 5-chloro isomer, H4 is para to the chloro group and ortho to the electron-donating amino group, causing an upfield shift.
H6 ~7.9 - 8.1~7.8 - 8.0The position of H6 is less affected, but will still show minor differences.
-CH₃ ~2.8 - 3.0~2.9 - 3.1The electronic environment around the methyl group is also slightly different.
-NH Broad singlet, variableBroad singlet, variableThe chemical shift of the NH proton is highly dependent on concentration and solvent.

Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and instrument.

2.2 ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The carbon chemical shifts are also highly sensitive to the electronic effects of the substituents.[9]

Carbon Position2-chloro-5-methylaminopyridine (Expected δ, ppm)2-methylamino-5-chloropyridine (Expected δ, ppm)Justification of Chemical Shift
C2 ~148 - 152~158 - 162The carbon attached to the more electronegative chlorine will be deshielded (downfield) compared to the carbon attached to the nitrogen of the methylamino group.
C3 ~110 - 114~135 - 139In the 5-chloro isomer, C3 is adjacent to the chloro group, causing a significant downfield shift.
C4 ~138 - 142~108 - 112In the 5-chloro isomer, C4 is influenced by the electron-donating amino group, resulting in an upfield shift.
C5 ~135 - 139~145 - 149The carbon attached to the chlorine will be downfield.
C6 ~145 - 149~142 - 146
-CH₃ ~25 - 30~28 - 33
2.3 2D NMR (HMBC/HSQC): Unambiguous Assignments

While 1D NMR provides a strong indication, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide definitive proof of connectivity.[10][11]

  • HSQC: Correlates directly bonded ¹H and ¹³C atoms.[12] This is used to definitively assign which proton is attached to which carbon.

  • HMBC: Shows correlations between protons and carbons that are 2-3 bonds away.[12] This is the key experiment for differentiating our isomers.

For 2-chloro-5-methylaminopyridine , we expect to see a 3-bond correlation from the methyl protons (-CH₃) to C5. For 2-methylamino-5-chloropyridine , the correlation from the methyl protons will be to C2. This single, unambiguous correlation is often sufficient to differentiate the two isomers.[13]


}

Figure 2. The logical workflow for isomer differentiation using NMR spectroscopy.

Part 3: Mass Spectrometry (MS) - Corroborating Evidence from Fragmentation

While both isomers have the same nominal mass, their fragmentation patterns in a mass spectrometer can provide valuable corroborating evidence.[14] Electron Impact (EI) or Collision-Induced Dissociation (CID) will cause the parent ion to break apart in predictable ways.

  • 2-chloro-5-methylaminopyridine: Loss of a chlorine radical (·Cl) is a likely fragmentation pathway. Loss of a methyl radical (·CH₃) is also possible.

  • 2-methylamino-5-chloropyridine: Loss of the methylamino group (·NHCH₃) or cleavage of the C-N bond might be more prominent.

The relative abundances of these fragment ions can be used to distinguish the isomers.[15]

  • Ionization: Electron Impact (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analyzer: Quadrupole or Time-of-Flight (TOF) for accurate mass measurements.

  • Fragmentation: If using ESI, Collision-Induced Dissociation (CID) in the collision cell will be necessary to induce fragmentation.

Summary and Best Practices

For the unambiguous differentiation of 2-chloro-5-methylaminopyridine and 2-methylamino-5-chloropyridine, a multi-technique approach is recommended.

  • Start with HPLC: Develop a robust separation method. This is crucial for analyzing mixtures and for preparative purification.

  • Utilize ¹H and ¹³C NMR: These 1D experiments will provide strong initial evidence for the isomer identity based on chemical shifts.

  • Confirm with 2D NMR: An HMBC experiment is the most definitive method for confirming the connectivity of the substituents.

  • Use MS for Confirmation: The fragmentation patterns can provide additional, complementary evidence.

By following this workflow, researchers can be confident in their structural assignments, ensuring the integrity of their downstream experiments and data.

References
  • Title: HPLC Methods for analysis of Pyridine - HELIX Chromatography Source: HELIX Chromatography URL: [Link]

  • Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column Source: SIELC Technologies URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL: [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL: [Link]

  • Title: NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat’eva Aza‐Diels–Alder Cycloadditions Source: PMC URL: [Link]

  • Title: Pyridine - SIELC Technologies Source: SIELC Technologies URL: [Link]

  • Title: An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines Source: ChemRxiv URL: [Link]

  • Title: 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) Source: DTIC URL: [Link]

  • Title: Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge Source: ResearchGate URL: [Link]

  • Title: How NMR Helps Identify Isomers in Organic Chemistry? Source: Creative Biostructure URL: [Link]

  • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source: Oxford Instruments URL: [Link]

  • Title: HSQC and HMBC for Topspin Source: University of Wisconsin-Madison, Chemistry Department URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

Sources

A Researcher's Guide to the UV-Vis Absorption Properties of Substituted Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption properties of isonicotinic acid and its substituted derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing their electronic absorption, offers a detailed experimental protocol for spectral acquisition, and discusses the anticipated effects of various substituents on the absorption characteristics of the isonicotinic acid core.

Introduction: The Significance of Isonicotinic Acid and its Spectroscopic Fingerprint

Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine with a carboxylic acid group at the 4-position. It serves as a fundamental building block in the synthesis of numerous pharmaceutical compounds, including the anti-tuberculosis drugs isoniazid and ethionamide. The electronic structure of the pyridine ring, combined with the carboxyl group, imparts distinct spectroscopic properties that are sensitive to chemical modifications.

UV-Vis spectroscopy is a powerful and accessible analytical technique that provides valuable insights into the electronic transitions within a molecule. For isonicotinic acid and its derivatives, the UV-Vis spectrum serves as a unique fingerprint, offering information about the extent of π-conjugation and the influence of substituent groups on the electronic environment of the molecule. Understanding these absorption properties is crucial for quality control, reaction monitoring, and elucidating structure-activity relationships in drug design and development. Unsubstituted isonicotinic acid exhibits characteristic absorption maxima at approximately 214 nm and 264 nm in an acidic mobile phase[1][2]. Another source notes a strong absorption peak at 263 nm for pure isonicotinic acid[3].

The Bedrock of UV-Vis Spectroscopy: Electronic Transitions in Isonicotinic Acid

The UV-Vis absorption of isonicotinic acid is primarily governed by π → π* and n → π* electronic transitions within the molecule. The pyridine ring contains a conjugated system of π electrons, and the carbonyl group of the carboxylic acid possesses non-bonding (n) electrons on the oxygen atom.

  • π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands. In isonicotinic acid, these transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic system.

  • n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the oxygen of the carboxyl group to an anti-bonding π* orbital of the C=O double bond or the pyridine ring. These are generally lower in energy and have a lower molar absorptivity compared to π → π* transitions.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the presence of substituents on the pyridine ring.

The Influence of Substituents: A Predictive Comparison

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Their effects are mediated through inductive and resonance effects.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) are considered EDGs. They increase the electron density of the π-system of the pyridine ring through resonance. This extended conjugation leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for electronic transitions, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift ). An increase in the intensity of the absorption is also often observed (a hyperchromic effect ).

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and chloro (-Cl) are EWGs. They decrease the electron density of the π-system. This can lead to a stabilization of the ground state more than the excited state, increasing the HOMO-LUMO energy gap. This results in a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift ). A decrease in absorption intensity may also occur (a hypochromic effect ).

The following table summarizes the expected effects of common substituents on the principal π → π* absorption band of isonicotinic acid.

SubstituentTypeExpected Effect on λmaxExpected Effect on Molar Absorptivity (ε)
-NH₂ (Amino)Electron-DonatingBathochromic Shift (Red Shift)Hyperchromic Effect (Increase)
-OH (Hydroxyl)Electron-DonatingBathochromic Shift (Red Shift)Hyperchromic Effect (Increase)
-OCH₃ (Methoxy)Electron-DonatingBathochromic Shift (Red Shift)Hyperchromic Effect (Increase)
-Cl (Chloro)Electron-Withdrawing (Inductive)Hypsochromic Shift (Blue Shift) or slight Bathochromic ShiftMinimal Change or Hypochromic Effect
-NO₂ (Nitro)Electron-WithdrawingHypsochromic Shift (Blue Shift)Hypochromic Effect (Decrease)

It is important to note that the position of the substituent on the pyridine ring will also significantly influence the electronic effects and, consequently, the UV-Vis spectrum.

Experimental Protocol: Acquiring High-Quality UV-Vis Spectra

The following is a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a substituted isonicotinic acid derivative.

4.1. Materials and Equipment

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or deionized water)

  • Substituted isonicotinic acid sample

4.2. Step-by-Step Procedure

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically 200-400 nm for these compounds). Spectroscopic grade solvents are recommended to minimize interference from impurities.

  • Preparation of Stock Solution: Accurately weigh a small amount of the substituted isonicotinic acid (e.g., 1-5 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration.

  • Preparation of Working Solution: Dilute the stock solution with the same solvent to a concentration that results in an absorbance reading between 0.2 and 1.0 at the λmax. This range ensures the best accuracy and adherence to the Beer-Lambert Law. A typical starting concentration for the working solution is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Set the scan speed and slit width according to the instrument's manual for optimal resolution.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample as a function of wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

    • Record the absorbance value at λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

The following diagram illustrates the general workflow for UV-Vis spectral acquisition.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent (Stock Solution) prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 meas3 Measure Sample Absorbance prep3->meas3 Analyte Solution meas1 Instrument Warm-up & Setup meas2 Baseline Correction (Solvent Blank) meas1->meas2 meas2->meas3 an1 Identify λmax meas3->an1 an2 Record Absorbance at λmax an1->an2 an3 Calculate Molar Absorptivity (ε) an2->an3

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Visualizing Electronic Effects

The influence of electron-donating and electron-withdrawing groups on the π-system of isonicotinic acid can be conceptually visualized. The following diagram illustrates how these substituents are expected to alter the electron density within the molecule.

electronic_effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) edg EDG ring_edg Isonicotinic Acid (Increased Electron Density) edg->ring_edg Donates e- density batho Bathochromic Shift (Red Shift) ring_edg->batho Leads to ewg EWG ring_ewg Isonicotinic Acid (Decreased Electron Density) ewg->ring_ewg Withdraws e- density hypso Hypsochromic Shift (Blue Shift) ring_ewg->hypso Leads to

Caption: Influence of substituents on isonicotinic acid's electron density.

Conclusion

The UV-Vis absorption properties of substituted isonicotinic acids are a direct reflection of their electronic structure. While a comprehensive comparative dataset is an area ripe for further research, the fundamental principles of electronic spectroscopy provide a robust framework for predicting the effects of various substituents. Electron-donating groups are generally expected to induce a bathochromic shift and a hyperchromic effect, while electron-withdrawing groups are likely to cause a hypsochromic shift and a hypochromic effect. The detailed experimental protocol provided herein offers a reliable method for obtaining high-quality UV-Vis spectra, enabling researchers to characterize novel isonicotinic acid derivatives and further explore their potential applications in medicinal chemistry and materials science.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Isonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectra of 1 and isonicotinic acid (red, isonicotinic acid...). Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Isonicotinic Acid. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-(methylamino)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-5-(methylamino)isonicotinic acid, grounded in established safety principles and regulatory standards.

The structural nature of this compound—a chlorinated organic acid—dictates its classification as a hazardous material. The presence of a chlorine atom places it in the category of halogenated organic compounds, which require specific disposal pathways to prevent the formation of highly toxic byproducts, such as dioxins, during incineration.[1]

Section 1: Hazard Identification and Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is crucial to understand its potential hazards. Based on data from structurally similar compounds like isonicotinic acid and other chlorinated nicotinic acid derivatives, this substance should be treated as hazardous, likely causing skin, eye, and respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

A robust defense begins with appropriate PPE. The following table outlines the minimum required equipment when handling the compound, especially during waste collection and spill cleanup.

Equipment Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne dust, preventing serious eye irritation.[4][5]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact and irritation.[4] Gloves should be disposed of as contaminated waste after use.[4]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.Avoids inhalation of dust or aerosols, which may cause respiratory irritation.[2][5][6]
Immediate First Aid
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[4][6]

Section 2: The Cardinal Rules of Chemical Waste Management

All laboratory personnel must adhere to fundamental waste management principles to ensure safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[7]

  • Treat as Hazardous: Unless explicitly confirmed otherwise, all laboratory chemical waste should be treated as hazardous.[8][9]

  • Minimize Waste: The most effective strategy is to reduce waste at its source. Purchase only the necessary quantities of chemicals and maintain a clear inventory to avoid disposal of expired or obsolete materials.[8][10]

  • Do Not Use Drains or Trash: Hazardous chemicals, particularly chlorinated compounds, must never be poured down the sink or disposed of in regular trash.[7][9][11] This is a direct violation of environmental regulations and can cause significant harm.[7]

  • Avoid Evaporation: Intentionally evaporating chemical waste in a fume hood is not an acceptable disposal method.[12]

Section 3: Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process centered on its correct identification as a halogenated organic waste.

Step 1: Waste Characterization and Segregation

This compound is a halogenated organic solid . This is the single most important factor for its disposal. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[8][9][13]

Causality: The reason for this strict segregation is rooted in the final disposal process. Non-halogenated solvent waste is often reprocessed and used as fuel. If contaminated with chlorinated compounds, combustion can create highly toxic and persistent pollutants like chlorinated dioxins.[1]

The following workflow illustrates the critical decision-making process for waste segregation in the laboratory.

Waste Segregation Workflow Diagram.
Step 2: Select the Correct Waste Container
  • Material: Use a chemically compatible container. For organic wastes, glass bottles are often preferred as certain solvents can degrade plastic.[1] The container must have a secure, leak-proof screw cap.[7]

  • Condition: The container must be clean, in good condition, and free from damage.[7]

Step 3: Label the Waste Container

Properly labeling hazardous waste is a strict regulatory requirement.[10] The label must be affixed to the container before any waste is added.

Label Field Requirement Why It's Important
"Hazardous Waste" The words must be clearly visible.Identifies the contents as regulated material.
Chemical Contents List the full chemical name: "this compound". Avoid abbreviations. List all components and their approximate percentages.Informs disposal personnel of the exact contents for safe handling and proper treatment.
Hazard(s) Indicate the primary hazards (e.g., Irritant, Halogenated).Provides an at-a-glance safety warning.
Accumulation Start Date The date the first drop of waste was added to the container.Tracks the accumulation time, which is regulated.
Generator Information Principal Investigator's name, lab location.Ensures accountability and provides a point of contact.
Step 4: Accumulate Waste Safely
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab.[10] This area must be under the control of laboratory personnel.[12]

  • Containment: The container must be kept in a secondary containment bin to catch any potential leaks or spills.[8]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[8][10] This prevents the release of vapors and reduces the risk of spills.

Step 5: Arrange for Final Disposal

Once the container is full or has reached the regulatory accumulation time limit, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][10] Never attempt to dispose of the material yourself through incineration or other means.[11][14]

Section 4: Managing Contaminated Materials

  • Contaminated Labware: Items like pipette tips, gloves, and weighing paper that are contaminated with this compound must be disposed of as solid hazardous waste.[9] Collect these items in a clearly labeled, sealed plastic bag or a designated solid waste container.

  • Empty Containers: An "empty" container that held this chemical is not regular trash. It must be triple-rinsed. The first rinsate is considered hazardous and must be collected as part of your halogenated organic liquid waste stream.[8][15] After triple rinsing and air drying, deface or remove the original label before disposing of the container as regular solid waste (e.g., in a glass disposal box).[8][15]

Section 5: Emergency Spill Procedures

In the event of a spill, prioritize personal safety.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills: If the spill is small and you are trained to handle it:

    • Ensure you are wearing the appropriate PPE (see Section 1.1).

    • Prevent the material from entering drains.[4]

    • Carefully sweep up the solid material to avoid creating dust.[4]

    • Use an absorbent material for any solutions.

    • Collect all cleanup materials into a container, seal it, and label it as hazardous waste for disposal.[9]

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • Daniels Health. (2025, May 21).
  • CSIR IIP.
  • Vanderbilt University.
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  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal.
  • Bucknell University. (2016, April 15).
  • CDH Fine Chemical.
  • CPAChem. (2023, December 18).
  • Carl ROTH.
  • Fisher Scientific. (2010, November 8).
  • Sigma-Aldrich. (2025, November 6).
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
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Retrosynthesis Analysis

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2-Chloro-5-(methylamino)isonicotinic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.